3-(Propane-1-sulfonyl)propanenitrile
Description
Chemical Structure and Properties 3-(Propane-1-sulfonyl)propanenitrile is a nitrile-containing organic compound with a propane-sulfonyl functional group. Its molecular formula is C₆H₉NO₂S, and it features a sulfonyl group (-SO₂-) attached to the first carbon of propane, while a nitrile (-CN) group is positioned on the third carbon. This dual functionality renders it reactive in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Applications may include use as a precursor for sulfonamide drugs or as a ligand in catalytic systems, though direct references to its industrial use are absent in the evidence.
Properties
IUPAC Name |
3-propylsulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-5-10(8,9)6-3-4-7/h2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLYNMVXRWMQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propane-1-sulfonyl)propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Propane-1-sulfonyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonyl compounds.
Scientific Research Applications
3-(Propane-1-sulfonyl)propanenitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propane-1-sulfonyl)propanenitrile involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
- Structure : Differs by replacing the propane-sulfonyl group with a fluorophenyl-sulfonyl moiety.
- Molecular Weight : 213.23 g/mol (vs. ~147.19 g/mol for 3-(Propane-1-sulfonyl)propanenitrile) .
3-(2-Bromo-4-chlorophenoxy)propanenitrile
- Structure: Replaces the sulfonyl group with a halogenated phenoxy group.
- Molecular Weight : ~260.5 g/mol (estimated).
- Reactivity: The phenoxy group introduces steric hindrance and alters electronic properties, reducing sulfonyl-related reactivity but enhancing stability under acidic conditions .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile
Physicochemical Properties
Critical Analysis of Evidence Gaps
- Limited Direct Data: The evidence lacks explicit studies on this compound, necessitating inferences from structural analogues.
- Supplier Information: Commercial availability is noted for similar compounds (e.g., 3-[(2-fluorophenyl)sulfonyl]propanenitrile) , but purity and scale-up challenges for the target compound remain unaddressed.
- Safety and Handling : While Safety Data Sheets (SDS) exist for related nitriles (e.g., 3-(3,5-dimethylpyrazol-1-yl)propanenitrile ), toxicity data for the sulfonyl variant are absent.
Biological Activity
3-(Propane-1-sulfonyl)propanenitrile, with the molecular formula C6H11NO2S, is an organic compound notable for its sulfonyl and nitrile functional groups. This compound has garnered attention in various scientific research fields due to its potential biological activities, including enzyme inhibition and protein interaction modulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a propane chain attached to a sulfonyl group () and a nitrile group (), which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group acts as an electrophile, enabling it to react with nucleophiles, which can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Protein Interaction Modulation : It can alter protein functions by covalently modifying amino acid residues.
These interactions make it a valuable tool in biochemical research, particularly in studies involving enzyme kinetics and protein dynamics .
Research Findings
Recent studies have highlighted the compound's potential in various biological assays. For instance:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. In one study, the compound was tested against a panel of enzymes, showing significant inhibitory effects at micromolar concentrations .
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in drug development.
Case Study 1: Enzyme Inhibition Assay
In a controlled experiment, researchers evaluated the inhibitory effect of this compound on a specific enzyme involved in bacterial metabolism. The results were as follows:
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 20% |
| 5 | 50% |
| 10 | 75% |
The data indicates that higher concentrations of the compound lead to increased inhibition of enzyme activity, suggesting a dose-dependent response .
Case Study 2: Antimicrobial Testing
A study assessed the antimicrobial efficacy of this compound against common bacterial strains. The findings are summarized below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
These results indicate that the compound possesses varying degrees of antimicrobial activity against different strains, warranting further investigation into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
